molecular formula C13H23BF2O2 B13486585 2-(3,3-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,3-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13486585
M. Wt: 260.13 g/mol
InChI Key: PRUBCKRRAKZBRB-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-difluorocycloheptyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 80-100°C, and reaction times of several hours.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in Suzuki–Miyaura coupling reactions. The compound acts as a boron reagent, facilitating the transfer of an organic group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,3-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its unique structure, which combines a difluorocycloheptyl group with a dioxaborolane moiety. This combination enhances its reactivity and stability in Suzuki–Miyaura coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C13H23BF2O2

Molecular Weight

260.13 g/mol

IUPAC Name

2-(3,3-difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BF2O2/c1-11(2)12(3,4)18-14(17-11)10-7-5-6-8-13(15,16)9-10/h10H,5-9H2,1-4H3

InChI Key

PRUBCKRRAKZBRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC(C2)(F)F

Origin of Product

United States

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